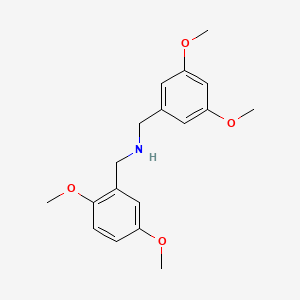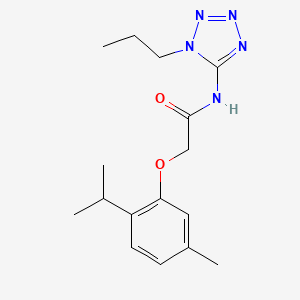
2,6-dimethyl-4-(4-morpholinylmethyl)-3-pyridinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-4-(4-morpholinylmethyl)-3-pyridinol, also known as DMMP, is a chemical compound that has been extensively studied for its biochemical and physiological effects. DMMP is a derivative of pyridine and has been synthesized using various methods. Its unique chemical structure has made it an important molecule in scientific research, particularly in the field of pharmacology.
Wirkmechanismus
2,6-dimethyl-4-(4-morpholinylmethyl)-3-pyridinol has been found to act as an acetylcholinesterase inhibitor, which means it prevents the breakdown of acetylcholine in the nervous system. This leads to an increase in the concentration of acetylcholine, which can improve cognitive function. This compound has also been found to have anticonvulsant properties, which may be useful in the treatment of epilepsy.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which can improve mood and motivation. This compound has also been found to decrease the release of glutamate, which can reduce the risk of excitotoxicity in the brain. Additionally, this compound has been found to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,6-dimethyl-4-(4-morpholinylmethyl)-3-pyridinol in lab experiments is its high yield during synthesis. Additionally, this compound has a unique chemical structure that can be used to develop new drugs and organic compounds. One limitation of using this compound in lab experiments is its potential toxicity, which can be harmful to researchers if proper safety measures are not taken.
Zukünftige Richtungen
There are several future directions for 2,6-dimethyl-4-(4-morpholinylmethyl)-3-pyridinol research. One area of interest is the development of new drugs that utilize this compound's unique chemical structure and pharmacological properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound. Another area of interest is the potential use of this compound in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease.
In conclusion, this compound is a chemical compound that has been extensively studied for its scientific research applications. Its unique chemical structure and pharmacological properties make it an important molecule in the field of pharmacology. This compound has been synthesized using various methods, and its biochemical and physiological effects have been studied extensively. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research, including the development of new drugs and the potential use of this compound in the treatment of neurological disorders.
Synthesemethoden
2,6-dimethyl-4-(4-morpholinylmethyl)-3-pyridinol has been synthesized using different methods, including the reaction of 2,6-dimethylpyridine with formaldehyde and morpholine, followed by reduction using sodium borohydride. Another method involves the reaction of 2,6-dimethylpyridine with paraformaldehyde and morpholine, followed by reduction with sodium borohydride. The yield of this compound using these methods is high, making it an efficient synthesis process.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-4-(4-morpholinylmethyl)-3-pyridinol has been extensively studied for its scientific research applications. It has been used as a chelating agent for metal ions, as well as a ligand for metal complexes. This compound has also been used in the synthesis of various organic compounds, including heterocyclic compounds. Additionally, this compound has been used in the development of new drugs due to its unique chemical structure and pharmacological properties.
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-(morpholin-4-ylmethyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9-7-11(12(15)10(2)13-9)8-14-3-5-16-6-4-14/h7,15H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWYVOIQXSILKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}acetamide](/img/structure/B5864892.png)
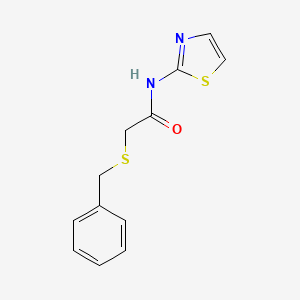
![methyl 4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5864902.png)

![5-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5864911.png)
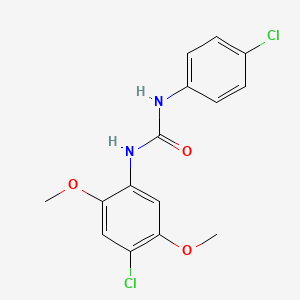
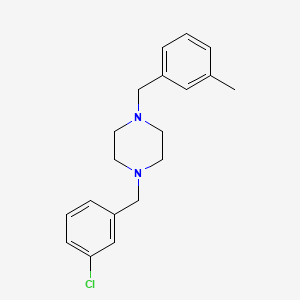
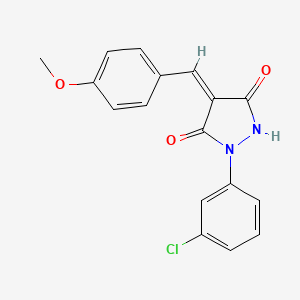
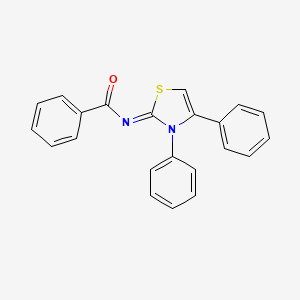
![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5864952.png)
![3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5864955.png)
